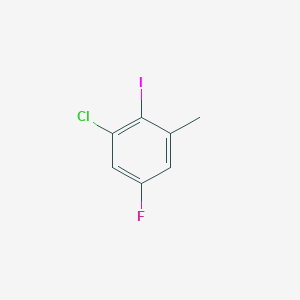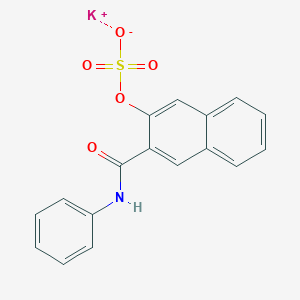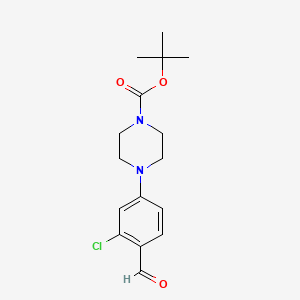
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
The compound “4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The molecule also contains a formyl group (-CHO), which is a functional group consisting of a carbonyl bonded to a hydrogen atom. The presence of a carboxylic acid ester group indicates that this compound could be a prodrug, which gets metabolized in the body to release the active drug.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is utilized in the synthesis of various derivatives through condensation reactions, characterized by spectroscopic methods such as LCMS, NMR, and single crystal XRD data. Its structural confirmation and molecular interactions, including weak C–H···O and aromatic π–π stacking, contribute to a three-dimensional architecture. These interactions highlight its potential in forming complex structures for further biological evaluations (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
Derivatives of this compound demonstrate diverse crystal configurations, as seen in studies of its analogs. These configurations, such as distorted half-chair and linear shapes, are determined via X-ray diffraction, showcasing the compound's versatility in forming varied molecular geometries. This variability is crucial for understanding the compound's interactions and stability in different environments (Kolter et al., 1996; Kulkarni et al., 2016).
Biological Evaluation
Its derivatives have been explored for antibacterial and anthelmintic activities, revealing a spectrum of bioactivity. Such studies are foundational in drug discovery, where the antibacterial and anthelmintic potentials of new compounds are evaluated through in vitro assays. This research avenue is crucial for identifying novel therapeutic agents against infectious and parasitic diseases (Sanjeevarayappa et al., 2015; Kulkarni et al., 2016).
Potential in Neuroprotection
While not directly related to the specified compound, research on related piperazine derivatives has indicated their potential in neuroprotection, highlighting the broader class's relevance in treating neurodegenerative conditions. This includes the design of compounds targeting multiple therapeutic pathways, such as acetylcholinesterase inhibition and antioxidant properties, which are critical in Alzheimer's disease management (Lecanu et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-chloro-4-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFBIYCXPKLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



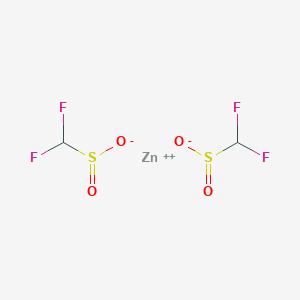
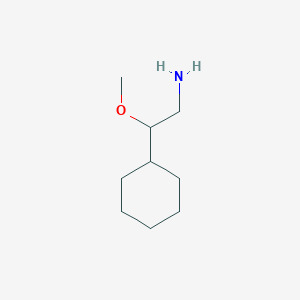
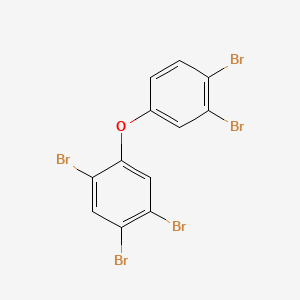
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)

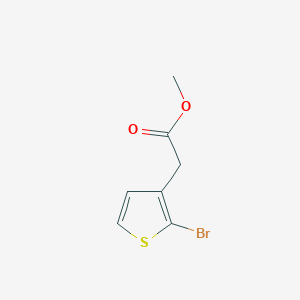
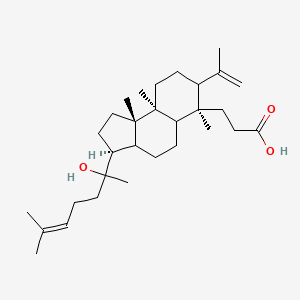
![N'-[1-Cyclopropylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425452.png)
![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)
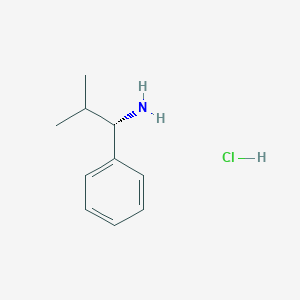
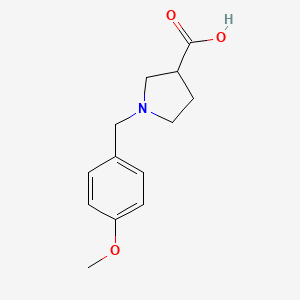
![Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1425458.png)
